molecular formula C7H15NO5 B12851442 (2S,3S,4R,5S)-3,4,5,6-Tetrahydroxy-2-(methylamino)hexanal

(2S,3S,4R,5S)-3,4,5,6-Tetrahydroxy-2-(methylamino)hexanal

Cat. No.: B12851442
M. Wt: 193.20 g/mol
InChI Key: LDDMACCNBZAMSG-BWBBJGPYSA-N
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Description

(2S,3S,4R,5S)-3,4,5,6-Tetrahydroxy-2-(methylamino)hexanal is a complex organic compound with the molecular formula C7H15NO5 This compound is characterized by its multiple hydroxyl groups and a methylamino group attached to a hexanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4R,5S)-3,4,5,6-Tetrahydroxy-2-(methylamino)hexanal typically involves stereoselective reactions to ensure the correct spatial arrangement of its atoms. One common method involves the use of chiral catalysts to achieve the desired stereochemistry. The reaction conditions often include controlled temperatures and pH levels to facilitate the formation of the compound without unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4R,5S)-3,4,5,6-Tetrahydroxy-2-(methylamino)hexanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

(2S,3S,4R,5S)-3,4,5,6-Tetrahydroxy-2-(methylamino)hexanal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S,4R,5S)-3,4,5,6-Tetrahydroxy-2-(methylamino)hexanal involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2S,3S,4R,5S)-3,4,5,6-Tetrahydroxy-2-(methylamino)hexanal lies in its specific arrangement of hydroxyl and methylamino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H15NO5

Molecular Weight

193.20 g/mol

IUPAC Name

(2S,3S,4R,5S)-3,4,5,6-tetrahydroxy-2-(methylamino)hexanal

InChI

InChI=1S/C7H15NO5/c1-8-4(2-9)6(12)7(13)5(11)3-10/h2,4-8,10-13H,3H2,1H3/t4-,5+,6+,7+/m1/s1

InChI Key

LDDMACCNBZAMSG-BWBBJGPYSA-N

Isomeric SMILES

CN[C@H](C=O)[C@@H]([C@H]([C@H](CO)O)O)O

Canonical SMILES

CNC(C=O)C(C(C(CO)O)O)O

Origin of Product

United States

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